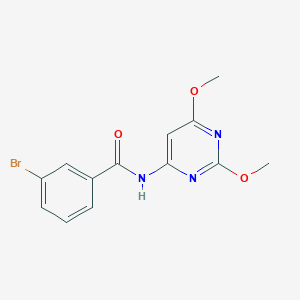

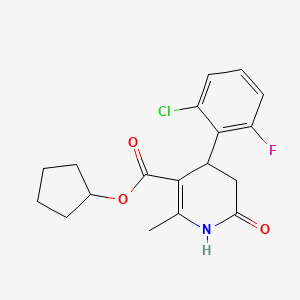

![molecular formula C22H26N4O2 B5602765 N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)

N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds, like N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide, are known for their unique structural features, incorporating two or more rings that share a single atom. This structural motif is of significant interest in organic chemistry due to its presence in many biologically active compounds and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of similar spiro compounds typically involves multi-step chemical reactions that can include acyl migration and cyclization processes. For instance, new dihydrospiro(quinoline-2,4'-piperidines) have been synthesized through a two-step synthetic route that leverages the reactivity of 4-piperidone imine, followed by an acetyl migration under debenzylation conditions (Kouznetsov et al., 2005). Such methods highlight the complexity and creativity required in synthesizing spiro compounds.

Molecular Structure Analysis

The molecular structure of spiro compounds, including the specific compound of interest, is characterized by the presence of a spiro linkage that introduces a high degree of three-dimensionality. This structural attribute can significantly influence the chemical reactivity and biological activity of these compounds. Techniques like NMR and X-ray crystallography are commonly used to elucidate their structures, providing insights into their conformational preferences and electronic properties.

Chemical Reactions and Properties

Spiro compounds can undergo various chemical reactions, including acyl migration and intramolecular cyclization, which are crucial for their synthesis and modification. The ability to engage in such reactions underlines the versatility of spiro compounds in synthetic organic chemistry. Their chemical properties are influenced by the nature of the spiro linkage and the substituents present on the rings, affecting their reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting points, and crystallinity, are important for their practical applications, especially in drug development. These properties are determined by the compound's molecular structure, with the spiro linkage playing a crucial role in dictating its overall physical characteristics.

Chemical Properties Analysis

The chemical properties of spiro compounds, including stability, reactivity, and potential bioactivity, are shaped by their unique structural features. Their spiro linkage imparts a distinct set of chemical behaviors, making them suitable candidates for various applications in medicinal chemistry and materials science.

- Synthesis and transformations of new Spiro-4-piperidines (Kouznetsov et al., 2005).

- Intramolecular N to N acyl migration in conformationally mobile systems (Méndez & Kouznetsov, 2011).

properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-2-(3-oxospiro[1,4-dihydroquinoxaline-2,4'-piperidine]-1'-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-16-6-2-3-7-17(16)14-23-20(27)15-26-12-10-22(11-13-26)21(28)24-18-8-4-5-9-19(18)25-22/h2-9,25H,10-15H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDXUOJMKOABGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)CN2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)

![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)